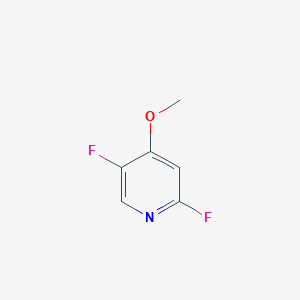
2,5-Difluoro-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-methoxypyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group such as a halide. For example, 2,5-difluoropyridine can be synthesized by treating 2,5-dichloropyridine with a fluorinating agent like potassium fluoride in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the process. Additionally, the development of environmentally friendly and cost-effective fluorination techniques is an ongoing area of research .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, sodium methoxide, and other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound can be a precursor for pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is used in the production of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to biological targets by increasing lipophilicity and metabolic stability. The methoxy group can also contribute to the compound’s overall pharmacokinetic profile by influencing its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluoropyridine: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxypyridine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,3,5-Trifluoropyridine: Contains an additional fluorine atom, which can further alter its properties.
Uniqueness
2,5-Difluoro-4-methoxypyridine is unique due to the combination of fluorine and methoxy substituents on the pyridine ring. This combination can provide a balance of electronic and steric effects, making it a versatile intermediate for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C6H5F2NO |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
2,5-difluoro-4-methoxypyridine |
InChI |
InChI=1S/C6H5F2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |
Clave InChI |
DFAFBLODSFJLSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


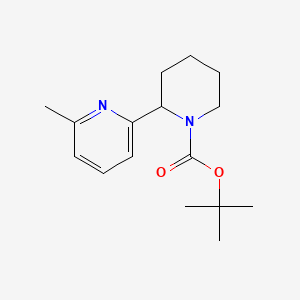
![tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B13010213.png)

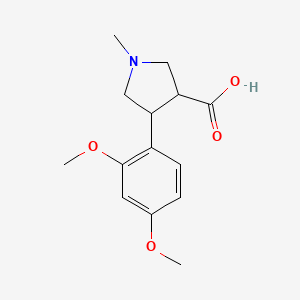

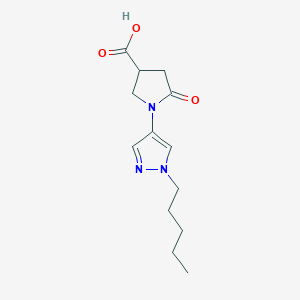
![N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13010235.png)
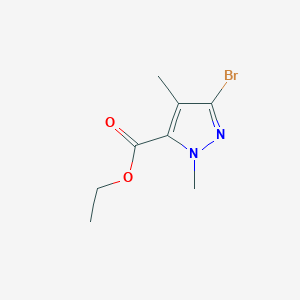
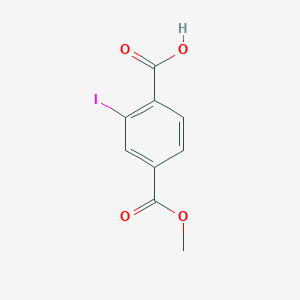
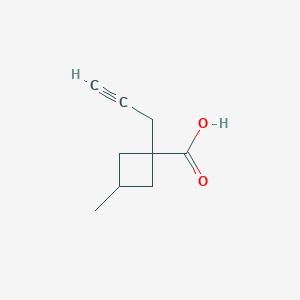
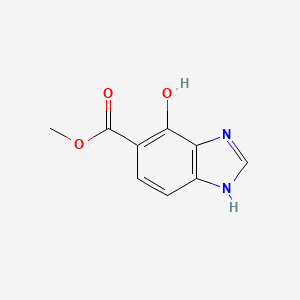
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}aceticacid](/img/structure/B13010275.png)
![tert-Butyl2-cyano-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13010295.png)
![tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13010315.png)
